4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound notable for its unique structure and potential applications in various fields, including medicinal chemistry. This compound features a trifluoromethyl group and a pyrazole moiety, which contribute to its distinctive properties and reactivity.
The compound can be sourced from chemical suppliers and is often utilized in research settings. It may also be synthesized in laboratory environments using established organic synthesis techniques.
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid falls under the category of aromatic carboxylic acids due to the presence of a benzoic acid structure. The trifluoromethyl and pyrazole substituents classify it further into specialized chemical groups with potential pharmaceutical relevance.
The synthesis of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves several steps, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can be represented as follows:
The compound's structural data can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography to confirm its identity and purity.
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., heat, pressure) to proceed efficiently and selectively.
The mechanism of action for 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid in biological systems may involve:
Experimental studies using cell lines or animal models can provide insights into its pharmacodynamics and pharmacokinetics.
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has potential applications in:
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent a critical group of multidrug-resistant (MDR) bacteria responsible for life-threatening nosocomial infections. These organisms collectively account for over 60% of hospital-acquired infections globally and exhibit sophisticated resistance mechanisms that allow them to "escape" the bactericidal effects of conventional antibiotics [1] [5] [8]. The World Health Organization classifies four ESKAPE pathogens (A. baumannii, P. aeruginosa, Enterobacteriaceae, and S. aureus) as "critical priority" threats due to their rapid dissemination and dwindling treatment options [1] [8].
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a formidable clinical challenge. MRSA causes more annual deaths in U.S. hospitals than HIV/AIDS and tuberculosis combined, with approximately 60% of S. aureus isolates exhibiting methicillin resistance [3] [7]. Its pathogenicity stems from:
Table 1: Resistance Profiles of ESKAPE Pathogens
Pathogen | Gram Stain | Key Resistance Mechanisms | Priority Level (WHO) |
---|---|---|---|
A. baumannii | Negative | Carbapenemases, Efflux pumps, Outer membrane porin loss | Critical |
P. aeruginosa | Negative | Extended-spectrum β-lactamases (ESBLs), Biofilm formation | Critical |
Enterobacter spp. | Negative | AmpC β-lactamases, ESBLs | Critical |
S. aureus (MRSA) | Positive | Altered penicillin-binding protein (PBP2a), Biofilms | High |
E. faecium (VRE) | Positive | Vancomycin resistance operons (vanA, vanB) | High |
K. pneumoniae | Negative | Carbapenemases (KPC), ESBLs | Critical |
Pyrazole (1,2-diazole), a five-membered nitrogen-rich heterocycle, has emerged as a privileged scaffold in antimicrobial drug development due to its metabolic stability, synthetic versatility, and capacity for targeted interactions with bacterial biomolecules [3] [4] [10]. Historically, pyrazole-containing drugs like sulfaphenazole (antibacterial) and celecoxib (COX-2 inhibitor) demonstrated the pharmacophoric utility of this core [4] [10]. In the antibiotic domain, two pyrazole-integrated cephalosporins have achieved clinical success:
Recent research highlights pyrazole hybrids as promising anti-MRSA agents with novel mechanisms:
The structure-activity relationship (SAR) studies reveal that antibacterial potency correlates with:
The strategic incorporation of trifluoromethyl (-CF₃) groups into pyrazole scaffolds addresses key limitations in conventional antibiotics: metabolic instability, poor membrane permeability, and target affinity deficits. The -CF₃ group confers:
Table 2: Antibacterial Pyrazoles Featuring Trifluoromethyl Groups
Compound | Structure | Potency (MIC Range) | Target Pathogens |
---|---|---|---|
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid | Benzoic acid linked via methylene to N1-pyrazole | 4–16 μg/mL | A. baumannii, MRSA |
3-Coumarinyl pyrazole hydrazone | Coumarin-3-yl at C4, -CF₃ at C3 | 0.78–1.56 μg/mL | MRSA, A. baumannii |
Naphthyl-substituted pyrazole hydrazone | 1-Naphthyl at C4, -CF₃ at C3 | 0.78–1.56 μg/mL | Biofilm-embedded MRSA |
Difluorophenyl pyrazole hydrazone | 2,4-Difluorophenyl at C4, -CF₃ at C3 | 0.78 μg/mL | A. baumannii |
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (CAS: 1006482-42-3; ChemSpider ID: 12562215; MF: C₁₂H₉F₃N₂O₂; MW: 270.21) exemplifies this design approach [6] [9]. Its molecular architecture integrates two key pharmacophoric elements:
Synthetic accessibility via Knorr pyrazole synthesis or hydrazone coupling enables rapid derivatization at N1 (via methylene linkers) and C4 (electron-donating/withdrawing groups) [10]. The compound's moderate in vitro activity (MIC = 4–16 μg/mL) against A. baumannii and MRSA underscores the need for structural optimization, but establishes it as a versatile scaffold for developing narrow-spectrum anti-ESKAPE agents [3] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: